molecular formula C11H9F2N3O2 B150257 Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 217448-86-7

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B150257
M. Wt: 253.2 g/mol
InChI Key: XVEURJOWGBWEPY-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a methyl ester group attached to the triazole ring and a 2,6-difluorobenzyl substituent, which suggests the presence of strong electron-withdrawing groups that can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the use of azides and terminal alkynes to form the triazole ring via a [3+2] cycloaddition reaction, a process known as the Huisgen cycloaddition. For instance, the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate has been reported to be used as a ligand for gold(I) cations, demonstrating its potential in catalysis . Although the exact synthesis of the difluorobenzyl derivative is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of the difluorobenzyl group through a subsequent substitution reaction.

Molecular Structure Analysis

The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a related compound, has been optimized using density functional theory (DFT) and other theoretical methods, showing a slight distortion of the triazole ring due to the electronegativity of substituent groups . This suggests that the difluorobenzyl derivative would also exhibit some degree of structural distortion, potentially affecting its chemical behavior.

Chemical Reactions Analysis

The presence of the electron-withdrawing difluorobenzyl group in the compound is likely to influence its reactivity in chemical reactions. For example, the related ester-triazole gold(I) complex has shown excellent catalytic efficiency in reactions such as allene synthesis and alkyne hydration . This indicates that the difluorobenzyl derivative could also participate in similar catalytic processes or other reactions where electron-withdrawing groups play a crucial role.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their molecular orbitals, dipole moments, and UV-vis spectra. For example, the related methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate exhibits a smaller HOMO-LUMO energy gap in methanol compared to the gas phase, and its UV-vis spectra show two absorption features in the ultraviolet C range . These properties are indicative of the compound's electronic structure and potential interactions with light, which could be relevant for applications in materials science or as a UV-absorbing agent. The difluorobenzyl derivative would likely have similar properties, with the difluorobenzyl group potentially causing shifts in absorption features due to its strong electron-withdrawing nature.

Scientific Research Applications

Synthesis Innovations

  • A novel synthesis method for Rufinamide, a drug with the chemical form of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, was developed using a one-pot reaction with solventless, metal-free catalysis, providing a more efficient production process (Bonacorso et al., 2015).

Antimicrobial Potential

  • Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, specifically featuring piperazine carboxamides and oxadiazolyl substitutions, showed promising activities against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Jadhav et al., 2017).

Catalytic Applications

  • A study explored the use of methyl 1H-1,2,3-triazole-4-carboxylate as a ligand for gold(I) cations, enhancing catalytic efficiency in allene synthesis and alkyne hydration, demonstrating potential applications in organic synthesis (Hu et al., 2019).

Structural and Reactivity Studies

  • Research on N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, related to methyl 1H-1,2,3-triazole-4-carboxylate, revealed unique reactivity patterns and the formation of rhodium(II) carbenes, providing insights for developing novel organic reactions (Zibinsky & Fokin, 2011).

Crystal and Molecular Structures

  • The molecular structures of various triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, were studied to understand their crystallographic properties, contributing to the knowledge of their solid-state chemistry (Boechat et al., 2010).

Synthesis of Novel Derivatives

  • Several studies focused on synthesizing novel derivatives of 1,2,3-triazole, including methyl 1H-1,2,3-triazole-4-carboxylate, to explore their potential in various fields like antimicrobial activities, catalysis, and organic synthesis, thereby expanding the applicability of this compound in different areas of research (Prabakaran et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEURJOWGBWEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176142
Record name CGP-47292 methyl ester
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Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

217448-86-7
Record name Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP-47292 methyl ester
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Record name CGP-47292 methyl ester
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Record name CGP-47292 METHYL ESTER
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Synthesis routes and methods I

Procedure details

2,6-Difluorobenzyl azide (3.0 g, 17.7 mmoles) is suspended in ethanol (30 ml), then methyl propiolate (IV) (1.6 g, 19.6 mmoles), ascorbic acid (317 mg, 1.8 mmoles) and CuSO4 pentahydrate (50 mg, 0.18 mmole) are added. The reaction mixture is kept at 25° C. under stirring overnight. The mixture is concentrated, taken up with ethyl acetate and washed with an ammonia diluted solution. The organic phase is dried, filtered, concentrated under reduced pressure. A crystalline white solid is obtained in 94% yield.
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Synthesis routes and methods II

Procedure details

WO 2010/043849 describes the process for the preparation of Rufinamide as shown in scheme III below, which comprises the reaction of 2-(azidomethyl)-1, 3-difluorobenzene with methyl propiolate to obtain methyl 1-(2,6-difluorobenzyl)-1H-1,2,3,-triazole-4-carboxylate and which is reacted with ammonia to yield Rufinamide.
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Synthesis routes and methods III

Procedure details

In a preferred embodiment 2-(azidomethyl)-1,3- difluorobenzene is treated with methyl 2-bromoacrylate in mixture of t-butanol and water to produce methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-(azidomethyl)-1,3-difluorobenzene in t-butanol prepared as per example 2, methyl 2-bromoacrylate (120 gms) and water (200 ml) were heated to 75-80° C. The contents was stirred at 75-80° C. for 24 hours. After the completion of reaction, the reaction mixture was cooled to room temperature. The solid obtained was filtered and then crude mass was added to cyclohexane (240 ml) and the mixture was stirred at room temperature for 2 hours. The solid was filtered and washed with cyclohexane (50 ml). The product was dried for 2 hours to give methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. Yield: 120 gms
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Synthesis routes and methods V

Procedure details

The process may involve reacting 2-(azidomethyl)-1,3-difluorobenzene of formula III with methyl propiolate, to obtain methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate of formula IV, and converting the methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate of formula IV to rufinamide.
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